[2-(Trifluoromethyl)cyclopropyl]methanamine
Description
[2-(Trifluoromethyl)cyclopropyl]methanamine is a cyclopropane derivative featuring a trifluoromethyl (–CF₃) group directly attached to the cyclopropane ring and an adjacent methanamine (–CH₂NH₂) moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring introduces conformational rigidity, improving target binding .
Properties
Molecular Formula |
C5H8F3N |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2 |
InChI Key |
YBEXADVXCHNUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylamine with trifluoromethyl iodide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated cyclopropyl intermediate.
Industrial Production Methods
Industrial production of [2-(Trifluoromethyl)cyclopropyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)cyclopropyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- This compound serves as a fundamental building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies and reaction mechanisms.
Synthetic Routes
- The synthesis typically involves:
- Cyclopropanation Reaction : Formation of the cyclopropyl ring.
- Trifluoromethyl Group Introduction : Utilizing reagents like trifluoromethyl iodide.
- Amination : Nucleophilic substitution to introduce the methanamine group.
- Hydrochloride Formation : Converting the free base to its hydrochloride salt.
Biological Research
Enzyme Interaction Studies
- The compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is advantageous for tracing and imaging due to its distinct spectroscopic properties.
Case Study: PIP4K2A Inhibition
- Research has identified this compound as a lead for selective PIP4K2A inhibitors, showing significant inhibition of PIP4K2A activity, which is crucial for p53-deficient tumors, indicating potential in cancer therapy.
Enzyme Modulation
- Investigations into its effects on various metabolic enzymes have shown that it can significantly alter enzyme kinetics, suggesting its utility as a pharmacological tool for studying metabolic disorders.
Medicinal Chemistry
Potential Pharmacophore
- The structural features of [2-(Trifluoromethyl)cyclopropyl]methanamine may contribute to the development of new therapeutic agents targeting specific enzymes or receptors. Its ability to modulate biochemical pathways positions it as a candidate for drug design.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol | Trifluoromethyl group, hydroxyl | Moderate enzyme inhibition |
| [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methylamine | Trifluoromethyl group, amine | Selective receptor binding |
| This compound | Trifluoromethyl group, cyclopropyl | Potent enzyme inhibition |
Industrial Applications
Synthesis of Agrochemicals and Pharmaceuticals
- In the industrial sector, this compound is valuable for synthesizing agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, and other biological molecules. This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Substituents on Cyclopropane | Key Functional Groups | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| [2-(Trifluoromethyl)cyclopropyl]methanamine | –CF₃ at position 2, –CH₂NH₂ | Primary amine, cyclopropane | 1783418-59-6† | ~251.67‡ |
| (2-Chlorophenyl)(cyclopropyl)methanamine | –Cl on phenyl, cyclopropane | Aromatic chloro, primary amine | 1184234-76-1 | 199.67 |
| {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine | –CF₃ on phenyl, cyclopropane | Aromatic CF₃, primary amine | 1354952-92-3 | 251.67 |
| 1-(2,4-Difluorophenyl)-cyclopropylmethanamine (ALK inhibitor) | –F on phenyl, cyclopropane | Difluoro aromatic, primary amine | N/A | ~340.3 |
| 5-Chloro-N-((1-(trifluoromethyl)cyclopropyl)methyl)-triazolo[1,5-a]pyrimidin-7-amine | –CF₃ on cyclopropane, triazolopyrimidine | Heterocyclic, secondary amine | N/A | 368.09 |
†Hydrochloride salt form ; ‡Calculated based on similar compounds .
Key Observations :
- The trifluoromethyl group is either directly on the cyclopropane (target compound) or on an aromatic ring (e.g., {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine) .
- Chloro or fluoro substituents on aromatic rings (e.g., ) modulate electronic effects but reduce metabolic stability compared to –CF₃ .
Physical and Chemical Properties
- Solubility : Hydrochloride salts (e.g., [2-(Trifluoromethyl)cyclopropyl]methanamine HCl) improve aqueous solubility compared to free bases .
- Stability: The –CF₃ group reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Purity : Commercial samples of cyclopropane derivatives typically exceed 95% purity, as validated by HRMS and NMR .
Biological Activity
[2-(Trifluoromethyl)cyclopropyl]methanamine is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is known for its unique structural properties and potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of [2-(Trifluoromethyl)cyclopropyl]methanamine can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 155.12 g/mol
The trifluoromethyl group (-CF) significantly influences the compound's electronic properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that cyclopropane derivatives, including those with trifluoromethyl substitutions, exhibit notable antimicrobial activities. A study highlighted that compounds with cyclopropyl moieties showed effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [2-(Trifluoromethyl)cyclopropyl]methanamine | S. aureus | 32 µg/mL |
| [2-(Trifluoromethyl)cyclopropyl]methanamine | P. aeruginosa | 64 µg/mL |
2. Enzyme Inhibition
The mechanism of action for many cyclopropane derivatives involves the inhibition of specific enzymes. For instance, compounds like tranylcypromine (a cyclopropylamine derivative) are known to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism . The introduction of trifluoromethyl groups has been shown to enhance the potency of such inhibitors by increasing their binding affinity to enzyme active sites.
3. Antitumor Activity
Recent studies have suggested that trifluoromethylated compounds can exhibit antitumor properties by interfering with cancer cell proliferation pathways. For example, derivatives containing the trifluoromethyl group have been linked to the inhibition of Rho/MRTF/SRF-mediated gene transcription, which is significant in cancer progression .
Case Study 1: Antiproliferative Effects
In a controlled experiment assessing antiproliferative activity, [2-(Trifluoromethyl)cyclopropyl]methanamine was tested against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability:
- Cell Line : HeLa
- IC : 15 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of cyclopropane derivatives on neuronal cells subjected to oxidative stress. The findings suggested that [2-(Trifluoromethyl)cyclopropyl]methanamine could reduce apoptosis in neuronal cells by modulating oxidative stress markers and enhancing antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
